

N-(1-chloropropan-2-yl)acetamide discovery and history

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Compound of Interest

Compound Name: *N*-(1-chloropropan-2-yl)acetamide

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An In-depth Technical Guide on **N-(1-chloropropan-2-yl)acetamide**

Abstract

This technical guide provides a comprehensive overview of **N-(1-chloropropan-2-yl)acetamide**, a chemical compound with limited publicly available historical and experimental data. Due to the absence of specific literature on its discovery, this document outlines a plausible synthetic route based on established chemical principles for the formation of N-substituted chloroacetamides. The guide details a theoretical experimental protocol for its synthesis, presents a compilation of its predicted physicochemical and mass spectrometric properties, and includes a workflow diagram for its preparation. This document is intended for researchers, scientists, and drug development professionals interested in the synthesis and potential properties of this and related molecules.

Introduction and History

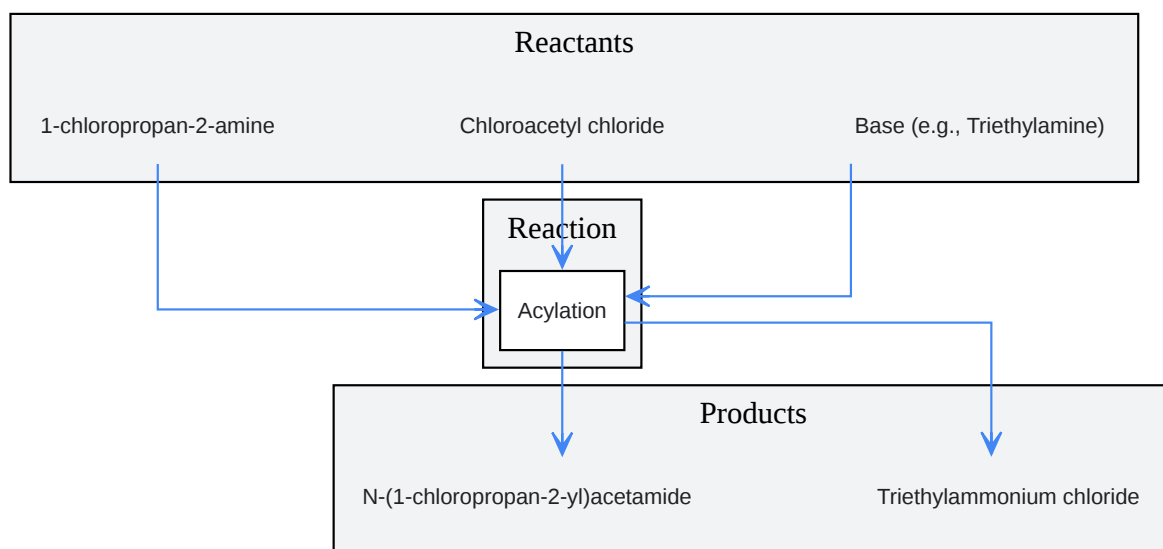
A thorough search of scientific literature and patent databases did not yield specific information regarding the initial discovery, including the researchers, institution, or exact date of the first synthesis of **N-(1-chloropropan-2-yl)acetamide** (CAS No. 817-78-7). The earliest mentions of this compound appear in patents from 1984, where it is cited for its potential application as a coupling agent in color-forming reactions and more recently as an intermediate in the synthesis of novel fungicides.^[1] The lack of a dedicated body of research on this specific molecule suggests it may be a compound synthesized as part of a larger library for screening purposes

or as an intermediate in the synthesis of more complex molecules, rather than a focus of independent study.

Plausible Synthesis

The synthesis of **N-(1-chloropropan-2-yl)acetamide** can be logically achieved through the acylation of 1-chloropropan-2-amine with chloroacetyl chloride. This is a standard and widely used method for the preparation of N-substituted chloroacetamides.[2][3][4] The reaction involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of hydrogen chloride. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl byproduct.[5][6]

Proposed Reaction Scheme



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Caption: Proposed synthesis of **N-(1-chloropropan-2-yl)acetamide**.

Experimental Protocols

The following is a detailed, theoretical experimental protocol for the synthesis of **N-(1-chloropropan-2-yl)acetamide** based on general procedures for the synthesis of N-substituted

chloroacetamides.^[5]^[7]

Materials

- 1-chloropropan-2-amine
- Chloroacetyl chloride
- Triethylamine
- Dichloromethane (anhydrous)
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate
- Deionized water

Equipment

- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure

- To a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 1-chloropropan-2-amine (1.0 eq) and anhydrous dichloromethane.

- Cool the mixture to 0 °C in an ice bath.
- Add triethylamine (1.1 eq) to the solution.
- Slowly add a solution of chloroacetyl chloride (1.05 eq) in anhydrous dichloromethane to the stirred reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding deionized water.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- The crude **N-(1-chloropropan-2-yl)acetamide** can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation

As experimental data is not available, the following tables summarize the predicted physicochemical properties and mass spectrometry data for **N-(1-chloropropan-2-yl)acetamide**.

Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₅ H ₁₀ ClNO	PubChem
Molecular Weight	135.59 g/mol	PubChem
CAS Number	817-78-7	CHIRALEN
Predicted XlogP	0.6	PubChem
Predicted Boiling Point	254.5±23.0 °C at 760 mmHg	ChemSpider
Predicted Density	1.1±0.1 g/cm ³	ChemSpider

Predicted Mass Spectrometry Data

Adduct Ion	Predicted m/z
[M+H] ⁺	136.05237
[M+Na] ⁺	158.03431
[M-H] ⁻	134.03781
[M] ⁺	135.04454

Data sourced from PubChemLite.[8]

Visualization of Experimental Workflow

The following diagram illustrates the proposed experimental workflow for the synthesis and purification of **N-(1-chloropropan-2-yl)acetamide**.



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Caption: Workflow for the synthesis and purification of the target compound.

Signaling Pathways and Biological Activity

There is no information available in the scientific literature regarding the biological activity or any associated signaling pathways for **N-(1-chloropropan-2-yl)acetamide**. While some chloroacetamides are known to have biological activities, such as herbicidal or anticancer effects, these properties have not been reported for this specific compound.[9] Its citation in a patent as a potential fungicide suggests it may have antimicrobial properties, but further research would be needed to confirm this and elucidate any mechanism of action.[1]

Conclusion

N-(1-chloropropan-2-yl)acetamide is a compound for which detailed historical and experimental data are not readily available. This guide has provided a plausible synthesis route based on well-established chemical reactions for this class of compounds, including a detailed theoretical experimental protocol and workflow diagram. The provided physicochemical and mass spectrometry data are based on computational predictions. Further experimental investigation is required to confirm these properties and to explore the potential biological activities of this molecule.

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